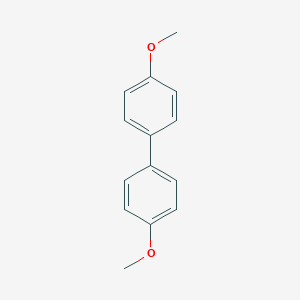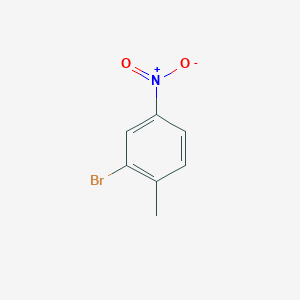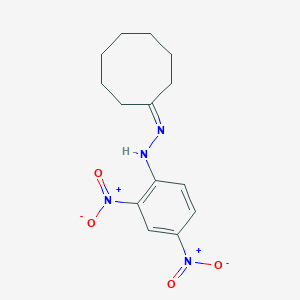
1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDNB, is a synthetic compound with a yellow crystalline appearance. CDNB is widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays.
作用机制
CDNB is a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes, which catalyze the conjugation of glutathione to CDNB. This conjugation reaction results in the formation of a CDNB-glutathione conjugate, which can be measured using spectrophotometry. The rate of CDNB conjugation to glutathione is directly proportional to the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in a given tissue or cell type.
Biochemical and Physiological Effects:
CDNB is a relatively inert compound and does not have any significant biochemical or physiological effects on its own. However, the CDNB-glutathione conjugate that is formed during 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays can be used to measure the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in various tissues and cell types. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes play a crucial role in detoxifying xenobiotics and endogenous compounds, and their activity can be used as a biomarker for various diseases and conditions.
实验室实验的优点和局限性
One of the main advantages of CDNB is its high specificity for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes. CDNB is a commonly used substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays due to its high sensitivity and specificity. However, CDNB does have some limitations. CDNB is a relatively small molecule and may not accurately reflect the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in vivo. Additionally, CDNB may not be suitable for measuring the activity of certain 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine isoforms.
未来方向
There are several future directions for CDNB research. One area of research is the development of new substrates for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. New substrates may be more specific for certain 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine isoforms and may provide more accurate measurements of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity in vivo. Another area of research is the development of new drugs that target 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes are involved in the detoxification of many drugs, and targeting 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes may be a promising approach for developing new drugs for various diseases and conditions.
Conclusion:
In conclusion, CDNB is a synthetic compound that is widely used in scientific research as a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. CDNB is a relatively simple molecule that can be synthesized in a laboratory setting. CDNB is highly specific for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes and is commonly used in 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. CDNB does have some limitations, but there are several future directions for CDNB research that may lead to the development of new substrates and drugs that target 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes.
合成方法
CDNB can be synthesized by reacting cyclooctanone with hydrazine hydrate to form cyclooctanone hydrazone. The resulting compound is then reacted with 2,4-dinitrophenylhydrazine to form CDNB. The synthesis of CDNB is a relatively simple process and can be performed in a laboratory setting.
科学研究应用
CDNB is widely used in scientific research as a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazines are a family of enzymes that play a crucial role in detoxifying xenobiotics and endogenous compounds. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays are used to measure the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in various tissues and cell types. CDNB is a common substrate used in 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays due to its high specificity for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes.
属性
CAS 编号 |
1459-62-7 |
|---|---|
产品名称 |
1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine |
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
N-(cyclooctylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c19-17(20)12-8-9-13(14(10-12)18(21)22)16-15-11-6-4-2-1-3-5-7-11/h8-10,16H,1-7H2 |
InChI 键 |
RQTIVFNKGYWHSM-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1 |
规范 SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1 |
其他 CAS 编号 |
1459-62-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
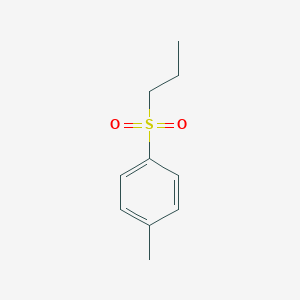

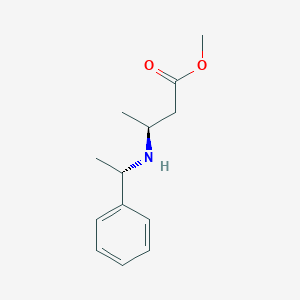
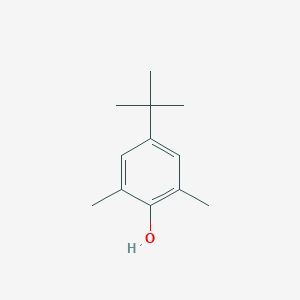
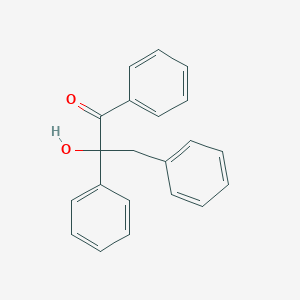

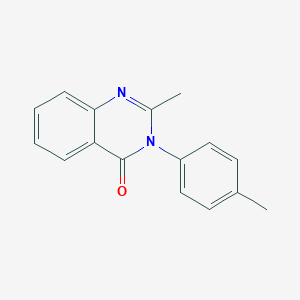
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
